![molecular formula C22H21N3O2S B2987078 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-77-7](/img/structure/B2987078.png)

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

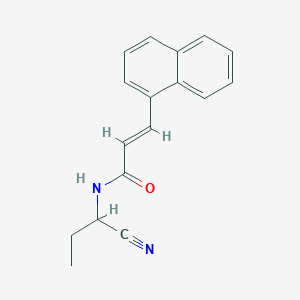

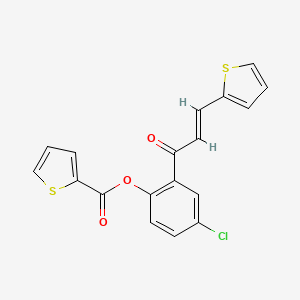

The synthesis of similar compounds has been reported in the literature . A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy results, as well as X-ray single-crystal analysis . Unfortunately, these specific details are not available in the current search results.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been studied for their potential antioxidant properties. These compounds can act as free radical scavengers, helping to protect cells from oxidative stress which is linked to various diseases .

Antibacterial Activity

Research has shown that thiazole derivatives can exhibit significant antibacterial activity against various pathogens. This makes them candidates for developing new antibacterial agents .

Anticancer Activity

Thiazoles have been investigated for their anticancer potential. Some derivatives have shown promising results in inhibiting tumor cell proliferation and could be used in cancer treatment .

Antifungal Activity

Similar to their antibacterial properties, thiazole derivatives also possess antifungal activities, making them useful in combating fungal infections .

Anti-inflammatory Activity

Due to their chemical structure, thiazole derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Antituberculous Activity

Thiazole compounds have been explored for their use in treating tuberculosis due to their ability to inhibit mycobacterial growth .

Dyes and Metal Complexes

Thiazoles are used in synthesizing dyes and their metal complexes, which have various applications ranging from coloring materials to functioning as sensors .

Miscellaneous Applications

Thiazole derivatives find use in diverse fields such as materials science for photoluminescent materials and as therapeutic agents in medicine .

For a more detailed analysis specific to “2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide”, further research would be required, possibly including consultations with experts in organic chemistry or pharmacology who may have access to specialized databases or unpublished data.

Research Article on Antioxidant Activity Research Article on Anticancer Activity Research Article on Photoluminescent Materials Review on Antibacterial Activity of Thiazole and its Derivatives Article on Therapeutic Agents Chapter on Synthesis and Biological Evaluation of Thiazole Derivatives

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit ck1δ, a protein kinase involved in various cellular processes .

Mode of Action

Related compounds have been shown to inhibit ck1δ, suggesting that this compound may interact with its target in a similar manner .

Biochemical Pathways

Inhibition of ck1δ can affect various cellular processes, including cell division, dna repair, and circadian rhythms .

Result of Action

Related compounds have been shown to inhibit the proliferation of tumor cell lines .

Eigenschaften

IUPAC Name |

2-benzamido-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(16-9-5-2-6-10-16)25-22-24-19-17(11-12-18(19)28-22)21(27)23-14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYCDSNTYJRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)